2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE
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Overview
Description
2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE is a complex organic compound that features a piperazine ring substituted with cyano and methoxyphenyl groups
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are commonly found in pharmaceuticals and agrochemicals due to their ability to positively modulate the pharmacokinetic properties of a drug substance .
Mode of Action
Piperazine derivatives are known to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
The synthesis of 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl cyanide with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize the synthesis process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE is unique due to its specific substitution pattern on the piperazine ring. Similar compounds include:
4-(3-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry.
2-Cyano-4’-methylbiphenyl: Used as an intermediate in the synthesis of antihypertensive drugs.
1-(2-Methoxyphenyl)piperazine: Utilized in the preparation of various cyclic amine derivatives.
Properties
IUPAC Name |
2-[4-[cyano-(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-27-19-7-3-17(4-8-19)21(15-23)25-11-13-26(14-12-25)22(16-24)18-5-9-20(28-2)10-6-18/h3-10,21-22H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWXUGNCFXSFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCN(CC2)C(C#N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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